molecular formula C9H11F2NO B13026413 1-Amino-1-(3,5-difluorophenyl)propan-2-OL

1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Cat. No.: B13026413
M. Wt: 187.19 g/mol
InChI Key: XXGCRGHBFCLCCM-UHFFFAOYSA-N
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Description

1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a fluorinated organic compound with a molecular weight of 187.19 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, with two fluorine atoms substituted on the phenyl ring at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-Amino-1-(3,5-difluorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the reduction of the nitro group to an amino group, yielding this compound .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3,5-difluorophenyl)propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Amino-1-(3,5-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

1-Amino-1-(3,5-difluorophenyl)propan-2-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-1-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3

InChI Key

XXGCRGHBFCLCCM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)F)N)O

Origin of Product

United States

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